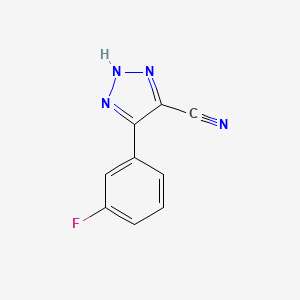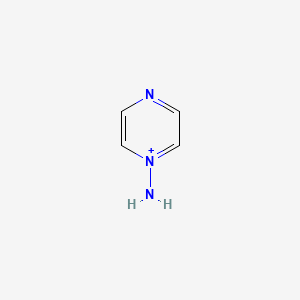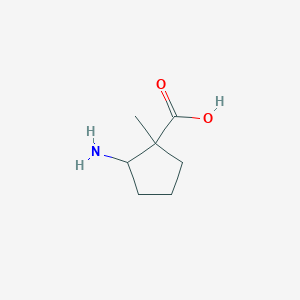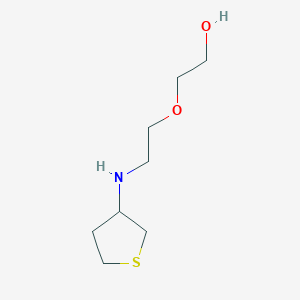
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with suitable partners.
Reduction Reactions: The carbonitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Cycloaddition: Reagents like azides or alkynes can be used under thermal or catalytic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
Substitution: Products include halogenated or nitrated derivatives.
Cycloaddition: Products include various triazole derivatives.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Fluorophenyl)-1,2,3-triazole-5-carbonitrile
- 5-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
Uniqueness
5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the specific positioning of the fluorophenyl group, which can influence its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C9H5FN4 |
|---|---|
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H5FN4/c10-7-3-1-2-6(4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) |
Clave InChI |
QJYLKBVKOQECJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NNN=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)

![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)





![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)


![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
